![molecular formula C21H25N3O3S B2868006 N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 850540-00-0](/img/structure/B2868006.png)
N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as an amide, a phenyl group, a sulfonyl group, and a piperazine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Scientific Research Applications
Antinociceptive and Anti-inflammatory Applications
One significant application of compounds similar to N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide lies in their antinociceptive pharmacology. Research has demonstrated that analogous compounds can act as potent antagonists to specific receptors, leading to significant antinociceptive actions in various animal models. For instance, LF22-0542, a novel nonpeptidic B1 antagonist, exhibits high affinity for human and mouse B1 receptors, demonstrating significant antinociceptive effects in mouse models of inflammatory and neuropathic pain without affecting human B2 receptors. This specificity suggests potential applications in treating inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).
Antimicrobial Potential
Another research avenue explores the antimicrobial properties of sulfonamide-bearing compounds. A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety to act as antimicrobial agents. These compounds demonstrated promising in vitro antibacterial and antifungal activities, suggesting their potential utility in developing new antimicrobial agents (Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Compounds containing sulfonamide moieties have been investigated for their enzyme inhibitory potential, with a focus on treating diseases such as diabetes and Alzheimer's. For example, a study by Abbasi et al. (2019) explored the synthesis of sulfonamides with benzodioxane and acetamide moieties for their inhibitory activities against α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, suggesting their potential therapeutic applications in managing diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-22(20-10-6-3-7-11-20)21(25)18-23-13-15-24(16-14-23)28(26,27)17-12-19-8-4-2-5-9-19/h2-12,17H,13-16,18H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQOINJQVSUOMT-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
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